Cas no 3517-61-1 (4,6-Dihydroxyquinoline)
4,6-Dihydroxyquinoline Chemical and Physical Properties
Names and Identifiers
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- 4,6-Dihydroxyquinoline
- 4,6-Quinolinediol
- 6-hydroxy-1H-quinolin-4-one
- 4,6-Chinolindiol
- 4,6-Dihydroxychinolin
- 4,6-Dihydroxyquinolin
- Chinolin-4,6-diol
- Quinoline-4,6-diol
- SB67465
- AC-9587
- BS-16649
- DTXSID20331520
- 6-Oxidanyl-1H-quinolin-4-one
- 6ZF8DP2DQZ
- CS-0155720
- FT-0716473
- CHEBI:28799
- Q27103902
- SCHEMBL14242737
- AKOS006330120
- C05639
- D82261
- 3517-61-1
- MFCD09261119
- SCHEMBL1332713
- DB-028668
- DTXCID70282614
-
- MDL: MFCD09261119
- Inchi: 1S/C9H7NO2/c11-6-1-2-8-7(5-6)9(12)3-4-10-8/h1-5,11H,(H,10,12)
- InChI Key: XFALURCRIGINGT-UHFFFAOYSA-N
- SMILES: OC1C=CC2=C(C(C=CN2)=O)C=1
Computed Properties
- Exact Mass: 161.04800
- Monoisotopic Mass: 161.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 49.3A^2
Experimental Properties
- Density: 1.418
- Boiling Point: 361.6°Cat760mmHg
- Flash Point: 172.5°C
- Refractive Index: 1.639
- PSA: 53.35000
- LogP: 1.64600
4,6-Dihydroxyquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4,6-Dihydroxyquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000036-1g |
4,6-Dihydroxyquinoline |
3517-61-1 | 98% | 1g |
$580.62 | 2023-09-02 | |
| Alichem | A189000036-5g |
4,6-Dihydroxyquinoline |
3517-61-1 | 98% | 5g |
$1411.36 | 2023-09-02 | |
| Alichem | A189000036-10g |
4,6-Dihydroxyquinoline |
3517-61-1 | 98% | 10g |
$1792.14 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-1g |
4,6-Dihydroxyquinoline |
3517-61-1 | 97% | 1g |
¥348.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-250mg |
4,6-Dihydroxyquinoline |
3517-61-1 | 97% | 250mg |
¥139.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-100mg |
4,6-Dihydroxyquinoline |
3517-61-1 | 97% | 100mg |
¥102.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X51525-5g |
4,6-Dihydroxyquinoline |
3517-61-1 | 97% | 5g |
¥1008.0 | 2022-04-26 | |
| ChemScence | CS-0155720-1g |
4,6-Dihydroxyquinoline |
3517-61-1 | 1g |
$62.0 | 2022-04-27 | ||
| ChemScence | CS-0155720-5g |
4,6-Dihydroxyquinoline |
3517-61-1 | 5g |
$216.0 | 2022-04-27 | ||
| Chemenu | CM128357-1g |
quinoline-4,6-diol |
3517-61-1 | 95% | 1g |
$310 | 2021-08-05 |
4,6-Dihydroxyquinoline Suppliers
4,6-Dihydroxyquinoline Related Literature
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Hui Dong,Aihua Zhang,Hui Sun,Huiyu Wang,Xin Lu,Mo Wang,Bei Ni,Xijun Wang Mol. BioSyst. 2012 8 1206
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Lihui Men,Zifeng Pi,Yuan Zhou,Yuanyuan Liu,Mengying Wei,Fengrui Song,Zhongying Liu RSC Adv. 2017 7 16494
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3. Akkermansia muciniphila and its outer protein Amuc_1100 regulates tryptophan metabolism in colitisZhenyang Gu,Wenlong Pei,Yonghua Shen,Lijuan Wang,Jun Zhu,Yi Zhang,Shengxian Fan,Qian Wu,Lei Li,Zhan Zhang Food Funct. 2021 12 10184
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Aihua Zhang,Xiaohang Zhou,Hongwei Zhao,Shiyu Zou,Chung Wah Ma,Qi Liu,Hui Sun,Liang Liu,Xijun Wang Mol. BioSyst. 2017 13 320
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5. Urinary metabolomic study of the antagonistic effect of P. ginseng in rats with estrogen decline using ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometryHe Lin,Zhongying Liu,Zifeng Pi,Lihui Men,Weijia Chen,Zhiqiang Liu Food Funct. 2018 9 1444
Additional information on 4,6-Dihydroxyquinoline
Introduction to 4,6-Dihydroxyquinoline (CAS No. 3517-61-1)
4,6-Dihydroxyquinoline, with the chemical formula C₉H₆O₂ and CAS number 3517-61-1, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, which is well-known for its broad spectrum of biological activities and utility in drug development. The presence of hydroxyl groups at the 4th and 6th positions enhances its reactivity and makes it a versatile scaffold for synthesizing various pharmacologically active molecules.
The chemical structure of 4,6-Dihydroxyquinoline features a benzene-like ring system fused with a pyridine ring, with hydroxyl substituents at specific positions. This arrangement imparts unique electronic and steric properties, making it an attractive building block for designing novel therapeutic agents. Over the years, researchers have explored its potential in multiple domains, including antimicrobial, antiviral, anticancer, and anti-inflammatory applications.
In recent years, 4,6-Dihydroxyquinoline has been extensively studied for its role in drug discovery and development. One of the most compelling aspects of this compound is its ability to interact with biological targets such as enzymes and receptors. Its hydroxyl groups facilitate hydrogen bonding interactions, which are crucial for achieving high affinity and selectivity in drug design. This property has been leveraged in the synthesis of small-molecule inhibitors targeting various diseases.
A notable area of research involving 4,6-Dihydroxyquinoline is its application in anticancer therapy. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by modulating key signaling pathways. For instance, modifications at the 4- and 6-hydroxyl positions can enhance binding affinity to specific proteins involved in cell proliferation and survival. Recent preclinical trials have shown promising results using 4,6-Dihydroxyquinoline-based compounds in treating resistant forms of leukemia and solid tumors.
Another significant application is in antimicrobial research. The quinoline scaffold is known for its efficacy against a wide range of pathogens, including bacteria and viruses. 4,6-Dihydroxyquinoline has been investigated as a potential candidate for developing novel antibiotics due to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways. Furthermore, its structural versatility allows for the creation of derivatives with improved pharmacokinetic properties, such as enhanced solubility and bioavailability.
The compound's anti-inflammatory properties have also been explored extensively. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and cardiovascular conditions. Researchers have found that 4,6-Dihydroxyquinoline derivatives can modulate inflammatory cytokine production by inhibiting key enzymes like COX-2 and NF-κB. These findings suggest that this compound could be a valuable asset in developing anti-inflammatory drugs with minimal side effects.
In addition to its therapeutic applications, 4,6-Dihydroxyquinoline has shown promise in diagnostic imaging. Functionalized derivatives of this compound can be used as contrast agents in magnetic resonance imaging (MRI) due to their ability to enhance tissue contrast. This application could revolutionize diagnostic procedures by providing more accurate and detailed images of internal organs.
The synthesis of 4,6-Dihydroxyquinoline involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include condensation reactions between aniline derivatives and glyoxal or acetylacetone under acidic or basic catalysis. The hydroxyl groups can be further functionalized using various chemical methodologies such as etherification or esterification to tailor the compound's properties for specific applications.
The pharmacological activity of 4,6-Dihydroxyquinoline is largely influenced by its solubility in biological fluids. To enhance bioavailability, researchers often modify its structure by introducing polar functional groups or using prodrug strategies. These modifications not only improve solubility but also extend the half-life of the drug within the body, allowing for more effective treatment regimens.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 4,6-Dihydroxyquinoline derivatives to biological targets with high accuracy. Molecular docking studies combined with quantum mechanical calculations provide valuable insights into the interactions between the compound and its targets at the atomic level. This approach has significantly accelerated the drug discovery process by identifying promising candidates for further experimental validation.
The environmental impact of synthesizing and using 4,6-Dihydroxyquinoline is another critical consideration. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste generation and reduce energy consumption. For instance, catalytic methods using recyclable catalysts have been explored to improve reaction efficiency while reducing harmful byproducts.
In conclusion,4,6-Dihydroxyquinoline (CAS No. 3517-61-1) is a multifaceted compound with diverse applications in pharmaceuticals, diagnostics, and environmental science. Its unique chemical structure and biological activity make it a valuable scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new possibilities for utilizing this compound in medicine and beyond.
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